molecular formula C22H24N4O2 B15029838 3-[7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

3-[7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Cat. No.: B15029838
M. Wt: 376.5 g/mol
InChI Key: JJJPBOJGHJGQDL-UHFFFAOYSA-N
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Description

3-[7-(4-ETHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL is a complex organic compound featuring a triazolo-pyrimidine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(4-ETHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyrimidine core . This method is catalyst-free and eco-friendly, making it suitable for industrial applications.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis in industrial settings can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[7-(4-ETHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-[7-(4-ETHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2), a key regulator of the cell cycle. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[7-(4-ETHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL stands out due to its unique combination of a triazolo-pyrimidine core with ethoxy and phenyl substituents, which enhances its binding affinity and specificity towards CDK2. This structural uniqueness contributes to its superior cytotoxic activities compared to similar compounds .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

3-[7-(4-ethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

InChI

InChI=1S/C22H24N4O2/c1-2-28-18-12-10-17(11-13-18)20-15-19(16-7-4-3-5-8-16)23-22-24-21(9-6-14-27)25-26(20)22/h3-5,7-8,10-13,15,20,27H,2,6,9,14H2,1H3,(H,23,24,25)

InChI Key

JJJPBOJGHJGQDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=CC=C4

Origin of Product

United States

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